molecular formula C20H16ClN3O2 B11181651 6-chloro-3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

6-chloro-3-(4-methoxyphenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11181651
M. Wt: 365.8 g/mol
InChI Key: GZTFMNRWVILPKP-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methoxyphenyl)-2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves a multi-step process. One common method includes the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methoxyphenyl)-2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the kinase-inactive conformation of CDK2, thereby inhibiting its activity and preventing cell cycle progression in cancer cells . This leads to apoptosis and reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(4-methoxyphenyl)-2-methyl-5-phenyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

6-chloro-3-(4-methoxyphenyl)-2-methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3O2/c1-12-16(13-8-10-15(26-2)11-9-13)19-22-18(14-6-4-3-5-7-14)17(21)20(25)24(19)23-12/h3-11,23H,1-2H3

InChI Key

GZTFMNRWVILPKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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